All-trans-hexaprenyl diphosphate
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H52O7P2 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C30H52O7P2/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-36-39(34,35)37-38(31,32)33/h13,15,17,19,21,23H,8-12,14,16,18,20,22,24H2,1-7H3,(H,34,35)(H2,31,32,33)/b26-15+,27-17+,28-19+,29-21+,30-23+ |
InChI Key |
NGFSMHKFTZROKJ-MMSZMYIBSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis of All Trans Hexaprenyl Diphosphate
Precursor Generation: Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate
The fundamental building blocks for all-trans-hexaprenyl diphosphate, and indeed all isoprenoids, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govpnas.org These five-carbon molecules are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. echelon-inc.comwikipedia.org
Eukaryotes, archaea, and some bacteria utilize the MVA pathway, which begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govyoutube.com HMG-CoA is then reduced to mevalonate, which subsequently undergoes phosphorylation and decarboxylation to yield IPP. youtube.comuky.edu In contrast, the MEP pathway is found in many bacteria, plant plastids, and apicomplexan protozoa. wikipedia.orgmdpi.com This pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. pnas.orgwikipedia.org
IPP can be reversibly isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase, ensuring the availability of both the initiating (DMAPP) and elongating (IPP) units for isoprenoid chain synthesis. wikipedia.orgnih.gov
Sequential Condensation Reactions for Chain Elongation
The assembly of the hexaprenyl chain is a stepwise process of condensation reactions, where IPP units are sequentially added to an allylic diphosphate acceptor.
Formation of Farnesyl Diphosphate (FPP)
The initial phase of chain elongation involves the formation of farnesyl diphosphate (FPP), a 15-carbon isoprenoid. This process is catalyzed by farnesyl diphosphate synthase (FPPS). proteopedia.orgresearchgate.net The synthesis of FPP occurs in two consecutive steps:
Formation of Geranyl Diphosphate (GPP): One molecule of DMAPP condenses with one molecule of IPP to form the 10-carbon intermediate, geranyl diphosphate (GPP). proteopedia.orgwikipedia.org
Formation of Farnesyl Diphosphate (FPP): The newly formed GPP then serves as the substrate for the addition of a second IPP molecule, resulting in the formation of the 15-carbon FPP. proteopedia.orgresearchgate.net
These reactions are head-to-tail condensations, with the release of a pyrophosphate molecule at each step. nih.gov
Formation of Geranylgeranyl Diphosphate (GGPP)
Following the synthesis of FPP, the isoprenoid chain can be further elongated to form geranylgeranyl diphosphate (GGPP), a 20-carbon molecule. This reaction is catalyzed by geranylgeranyl diphosphate synthase (GGPPS), which adds one molecule of IPP to FPP. wikipedia.orgnih.gov GGPP is a crucial precursor for the biosynthesis of diterpenes, carotenoids, and chlorophylls. wikipedia.org In some organisms, a single enzyme can catalyze the formation of both GPP and GGPP. nih.gov
Enzymatic Catalysis by Hexaprenyl Diphosphate Synthases (EC 2.5.1.82, EC 2.5.1.83)
The final steps in the biosynthesis of this compound are catalyzed by a class of enzymes known as hexaprenyl diphosphate synthases. These enzymes exhibit specificity for their allylic diphosphate substrate, leading to two distinct catalytic activities. wikipedia.org
Farnesyl Diphosphate-Specific Hexaprenyl Diphosphate Synthase
Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific), classified under EC number 2.5.1.83, catalyzes the addition of three isopentenyl diphosphate molecules to farnesyl diphosphate. wikipedia.orgexpasy.orgqmul.ac.uk This enzyme displays a preference for FPP over GGPP as the initial substrate. wikipedia.orgexpasy.orgcreative-enzymes.com The systematic name for this enzyme is (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 3 isopentenyl units). wikipedia.orgqmul.ac.uk
| Enzyme Information | |
| Accepted Name | hexaprenyl-diphosphate synthase [(2E,6E)-farnesyl-diphosphate specific] |
| EC Number | 2.5.1.83 |
| Systematic Name | (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 3 isopentenyl units) |
| Reaction | (2E,6E)-Farnesyl diphosphate + 3 Isopentenyl diphosphate → this compound + 3 Diphosphate |
| Substrate Preference | Prefers farnesyl diphosphate over geranylgeranyl diphosphate. |
Geranylgeranyl Diphosphate-Specific Hexaprenyl Diphosphate Synthase
Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific), with the EC number 2.5.1.82, utilizes geranylgeranyl diphosphate as its primary allylic substrate. wikipedia.orgexpasy.orgqmul.ac.uk This enzyme catalyzes the condensation of GGPP with two molecules of isopentenyl diphosphate to yield this compound. wikipedia.orgqmul.ac.ukebi.ac.uk Its systematic name is geranylgeranyl-diphosphate:isopentenyl-diphosphate transferase (adding 2 isopentenyl units). wikipedia.orgqmul.ac.uk
The reaction catalyzed by this enzyme is: Geranylgeranyl diphosphate + 2 Isopentenyl diphosphate ⇌ this compound + 2 Diphosphate wikipedia.orgqmul.ac.uk
| Enzyme Information | |
| Accepted Name | hexaprenyl diphosphate synthase [geranylgeranyl-diphosphate specific] |
| EC Number | 2.5.1.82 |
| Systematic Name | geranylgeranyl-diphosphate:isopentenyl-diphosphate transferase (adding 2 isopentenyl units) |
| Reaction | Geranylgeranyl diphosphate + 2 Isopentenyl diphosphate → this compound + 2 Diphosphate |
| Substrate Preference | Prefers geranylgeranyl diphosphate over farnesyl diphosphate. |
Enzymology and Catalytic Mechanisms of All Trans Hexaprenyl Diphosphate Synthases
Classification and Subtypes of Prenyltransferases
All-trans-hexaprenyl diphosphate (B83284) synthases belong to the broader family of prenyltransferases (PTs), enzymes that catalyze the transfer of a prenyl group to an acceptor molecule. researchgate.net This family is vast and diverse, responsible for the synthesis of thousands of isoprenoid compounds. nih.gov
Trans-Prenyltransferases and their Stereochemical Control
Based on the stereochemistry of the newly formed double bond in the product, prenyltransferases are broadly divided into two major, evolutionarily unrelated classes: cis (or Z-type) and trans (or E-type). researchgate.net All-trans-hexaprenyl diphosphate synthases are members of the trans-prenyltransferase class, meaning they exclusively form double bonds with a trans (E) configuration. nih.gov
This stereochemical control is fundamental to their function and is dictated by the enzyme's three-dimensional structure. Trans-prenyltransferases share highly conserved structural features, including two signature aspartate-rich motifs, often DDXXD or DXXXD. These motifs are located on opposite helices within the active site and are crucial for binding the substrates—the allylic diphosphate and isopentenyl diphosphate (IPP)—in a precise orientation, facilitated by magnesium ions (Mg²⁺). The specific positioning of the substrates ensures that the condensation reaction proceeds to form a trans double bond. The reaction mechanism for trans-prenyltransferases is thought to be a sequential, stepwise process, which contrasts with the concerted mechanism proposed for cis-prenyltransferases. researchgate.net
Homooligomeric and Heterooligomeric Enzyme Architectures
Trans-prenyltransferases, including hexaprenyl diphosphate synthases, exhibit different quaternary structures and can be classified as either homooligomeric or heterooligomeric enzymes. asm.org
Homooligomeric synthases are composed of identical subunits. A well-characterized example is the hexaprenyl diphosphate synthase from the thermoacidophilic archaeon Sulfolobus solfataricus. nih.gov This enzyme functions as a homodimer, where each identical subunit contains the catalytic machinery necessary for the reaction. nih.gov The functional unit for many homooligomeric prenyltransferases is considered to be a homodimer. asm.org
Heterooligomeric synthases are composed of two or more different subunits. The hexaprenyl diphosphate synthase from the bacterium Micrococcus luteus B-P 26 is a classic example of a heterodimeric enzyme. nih.govstackexchange.com It consists of two distinct, essential components: a larger catalytic subunit (HexB or component B) and a smaller subunit (HexA or component A). asm.orgnih.gov Structural and functional studies have revealed that the large subunit contains the conserved catalytic aspartate-rich motifs. asm.org The small subunit, despite lacking these key catalytic residues, plays a crucial role in determining the final chain length of the product. asm.org
Detailed Enzymatic Reaction Steps and Catalytic Cycle
The synthesis of this compound involves a series of sequential head-to-tail condensation reactions, adding isopentenyl diphosphate (IPP) units to a growing allylic diphosphate chain.
Substrate Binding and Orientation
The catalytic cycle begins with the binding of two substrates: an allylic diphosphate and an IPP molecule. In the case of hexaprenyl diphosphate synthases, the initial allylic substrate can be farnesyl diphosphate (FPP, C15) or geranylgeranyl diphosphate (GGPP, C20), depending on the specific enzyme. researchgate.netlibretexts.org
The two aspartate-rich motifs are key to this process. One motif (the S1 site) binds the diphosphate moiety of the allylic substrate, while the second motif (the S2 site) binds the incoming IPP, with Mg²⁺ ions stabilizing the negatively charged diphosphate groups. nih.gov In the heterodimeric enzyme from M. luteus, evidence suggests that FPP binds to the enzyme complex, forming an intermediary state involving both subunits and Mg²⁺ (A-B-FPP-Mg²⁺). nih.gov The long, hydrophobic tail of the allylic substrate is accommodated within a large hydrophobic cleft that, in this heterodimeric structure, extends from the catalytic subunit (HexB) into the interior of the small, regulatory subunit (HexA), which helps to measure and determine the final product length. asm.org
Carbocation Intermediates and Diphosphate Elimination
Once the substrates are correctly oriented, the catalytic reaction is initiated. This process is a hallmark of Class I terpene synthases and involves several key steps: stackexchange.com
Ionization: The enzyme facilitates the Mg²⁺-dependent cleavage of the carbon-oxygen bond of the allylic diphosphate substrate. This results in the elimination of the diphosphate group (PPi) and the formation of a highly reactive allylic carbocation intermediate. stackexchange.comyoutube.com
Condensation: The electron-rich C=C double bond of the bound IPP molecule then performs a nucleophilic attack on the positively charged carbon of the allylic carbocation. This forms a new carbon-carbon bond.
Deprotonation: A proton is then eliminated from the newly formed intermediate, which results in the regeneration of a double bond. The precise stereochemistry of this step, governed by the enzyme's active site, leads to the formation of the trans double bond.
This cycle of IPP condensation is repeated until the C30 this compound product is formed. The enzyme's structure, particularly the size and nature of the hydrophobic pocket housing the growing chain, dictates when the elongation process terminates.
Substrate Specificity and Affinity (Kₘ, k꜀ₐₜ values)
The efficiency and preference of an enzyme for its substrates are described by the kinetic parameters Kₘ and k꜀ₐₜ. The Kₘ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of its maximum, with a lower Kₘ generally indicating higher affinity. biorxiv.orgbiorxiv.org The k꜀ₐₜ (turnover number) represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time. biorxiv.orgbiorxiv.org The ratio of k꜀ₐₜ/Kₘ is known as the specificity constant or catalytic efficiency, which indicates how effectively an enzyme converts a substrate into a product. libretexts.org
Hexaprenyl diphosphate synthases show specificity for their allylic diphosphate substrates. At least two distinct types have been classified based on this preference:
Geranylgeranyl-diphosphate specific (EC 2.5.1.82): These enzymes preferentially use GGPP (C20) as the allylic substrate, adding two IPP molecules to synthesize hexaprenyl diphosphate. The enzyme from the archaeon Sulfolobus solfataricus is a key example of this type. researchgate.netnih.gov
Farnesyl-diphosphate specific (EC 2.5.1.83): These enzymes prefer FPP (C15) as the allylic substrate, catalyzing the addition of three IPP molecules. The heterodimeric enzyme from Micrococcus luteus falls into this category. libretexts.org
While detailed kinetic studies have been performed on these enzymes, the specific Kₘ and k꜀ₐₜ values are typically reported in primary research literature and were not available in the aggregated sources reviewed for this article. However, the documented substrate preferences are summarized below.
| Enzyme | Source Organism | EC Number | Preferred Allylic Substrate | Architecture |
|---|---|---|---|---|
| Hexaprenyl Diphosphate Synthase | Sulfolobus solfataricus | 2.5.1.82 | Geranylgeranyl diphosphate (GGPP) | Homodimer |
| Hexaprenyl Diphosphate Synthase | Micrococcus luteus B-P 26 | 2.5.1.83 | Farnesyl diphosphate (FPP) | Heterodimer |
Cofactor Requirements and Allosteric Regulation
The catalytic activity of this compound synthases, similar to other enzymes in the prenyltransferase class, is critically dependent on the presence of divalent metal ions which act as essential cofactors. The most commonly required metal ions for these enzymes are Magnesium (Mg²⁺) or Manganese (Mn²⁺). nih.gov These cations are believed to play a crucial role in the binding of the diphosphate moiety of the substrates, isopentenyl diphosphate (IPP) and the allylic primer such as farnesyl diphosphate (FPP), and in stabilizing the resulting diphosphate product during the condensation reaction.
A significant aspect of the regulation of medium-chain prenyl diphosphate synthases, including hexaprenyl diphosphate synthase from certain organisms like Micrococcus luteus, is their unique subunit structure. These enzymes are often heterodimers, composed of two distinct and dissociable subunits, neither of which possesses catalytic activity on its own. nih.govnih.gov In the case of the M. luteus enzyme, these are designated as component A and component B. nih.gov The association of these subunits to form a functional enzyme complex is a key regulatory mechanism.
Further studies on the M. luteus enzyme have shown that the formation of the active catalytic complex is induced by the presence of both the cofactor and the substrates. Gel filtration chromatography experiments have demonstrated that when components A and B are incubated with Mg²⁺ and FPP, they form a stable complex, likely an A-B-FPP-Mg²⁺ aggregate, which represents an intermediate state in the enzyme's catalytic cycle. nih.gov In the absence of the substrates, the two subunits remain dissociated even in the presence of Mg²⁺. nih.gov This substrate- and cofactor-induced association ensures that the catalytic machinery is assembled only when the necessary components for the reaction are available, representing a sophisticated form of regulation.
While this subunit interaction and cofactor binding are well-established regulatory mechanisms, specific allosteric regulation by other effector molecules that are not direct substrates or products has not been extensively documented for this compound synthases.
| Regulatory Component | Organism/Enzyme System | Role in Catalysis/Regulation |
| Divalent Metal Ions (Mg²⁺, Mn²⁺) | General for prenyl diphosphate synthases | Essential cofactor for substrate binding and catalysis. nih.gov |
| Heterodimeric Subunit Structure | Micrococcus luteus HexPPs (Components A and B) | Both subunits are essential for activity; neither is active alone. nih.govnih.gov |
| Substrate and Cofactor-Induced Complex Formation | Micrococcus luteus HexPPs | The binding of FPP and Mg²⁺ promotes the association of subunits A and B to form a catalytically active complex. nih.gov |
Mutational Analysis of Key Catalytic Residues
Mutational analysis has been a powerful tool in elucidating the roles of specific amino acid residues in the catalytic mechanism and product chain-length determination of this compound synthases. Studies on enzymes from different organisms have identified key residues within the active site that are crucial for substrate binding, catalysis, and defining the final length of the polyprenyl chain.
In the heterodimeric hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 (Ml-HexPPs), the catalytic functions are primarily located in the larger subunit, referred to as HexB, while the smaller subunit, HexA, is thought to be directly involved in controlling the length of the product. nih.govnih.gov The crystal structure of Ml-HexPPs revealed two highly conserved aspartate-rich motifs in the HexB subunit, designated as the first and second aspartate-rich motifs (FARM and SARM, respectively). nih.gov These motifs are positioned around the diphosphate group of the bound substrate analog, suggesting their critical role in catalysis, likely through the coordination of the essential divalent metal ion cofactor. nih.gov
Mutational studies on related prenyltransferases, such as the undecaprenyl diphosphate synthase from M. luteus, have provided further insights that are likely applicable to hexaprenyl diphosphate synthase due to conserved catalytic mechanisms. In this enzyme, substitution of specific aspartate and arginine residues (Asp-29, Arg-33, or Arg-80) with alanine (B10760859) resulted in a significant loss of enzymatic activity, confirming their essentiality for the catalytic function. nih.gov
Furthermore, studies on the homodimeric hexaprenyl diphosphate synthase from the thermoacidophilic archaeon Sulfolobus solfataricus have demonstrated that the product specificity of the enzyme can be altered by introducing specific mutations. By substituting amino acid residues in the region around the substrate-binding site to mimic those found in short-chain synthases, researchers were able to change the enzyme's product profile. nih.gov This indicates that the amino acid composition of this specific region is a key determinant of the final chain length of the polyprenyl diphosphate product.
| Enzyme/Organism | Mutated Residue/Region | Observed Effect | Implied Function |
| Micrococcus luteus HexPPs (HexB subunit) | First and Second Aspartate-Rich Motifs (FARM & SARM) | Located around the diphosphate moiety of the substrate. nih.gov | Substrate binding and catalysis, likely via metal ion coordination. nih.gov |
| Micrococcus luteus HexPPs (HexA subunit) | - | The aliphatic tail of the substrate extends into a hydrophobic cleft in this subunit. nih.govnih.gov | Product chain length determination. nih.govnih.gov |
| Sulfolobus solfataricus HexPPs | Region around the substrate-binding site | Introduction of mutations altered the product specificity of the enzyme. nih.gov | Determination of product chain length. nih.gov |
| Micrococcus luteus Undecaprenyl Diphosphate Synthase | Asp-29, Arg-33, Arg-80 | Substitution with Alanine led to a large loss of enzyme activity. nih.gov | Essential for catalytic function. nih.gov |
Structural Biology of All Trans Hexaprenyl Diphosphate Synthases
Active Site Topology and Substrate-Binding Clefts
The active site of hexaprenyl diphosphate (B83284) synthase is a large, hydrophobic cleft formed at the interface of the subunits. nih.gov In the heterodimeric Ml-HexPPs, this cleft starts in the catalytic HexB subunit and penetrates into the HexA subunit. nih.gov This topology is essential for binding the allylic diphosphate substrate (like FPP) and sequentially adding IPP units. nih.gov The active site cavity contains two distinct substrate sites: an allylic site for the starting substrate (e.g., FPP) and a homoallylic site for the incoming IPP molecules. proteopedia.org
A critical feature of the active site in all isoprenyl diphosphate synthases is the presence of two highly conserved aspartate-rich motifs. nih.govnih.govproteopedia.org These are often designated as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM). proteopedia.orgresearchgate.net In the HexB subunit of Ml-HexPPs, these two motifs are located on opposite sides of the active site cavity, positioned around the diphosphate moiety of the bound substrate. nih.govproteopedia.org
The primary role of these aspartate residues is to bind divalent metal cations, typically Mg2+, which are essential for catalysis. nih.govnih.gov These cations coordinate the diphosphate group of the substrates (both the allylic substrate and IPP), facilitating the ionization of the allylic diphosphate to form a reactive carbocation, which then undergoes condensation with IPP. nih.govacs.org Site-directed mutagenesis studies on these aspartate residues have confirmed their crucial role in substrate binding and catalysis. nih.gov
The enzyme's ability to recognize and bind its specific allylic substrate is determined by the architecture of the active site. The aspartate-rich motifs are key to anchoring the diphosphate portion of the substrate. nih.gov Furthermore, specific amino acid residues within the active site cleft are involved in recognizing the hydrocarbon portion of the allylic substrate. nih.gov Studies on related enzymes have shown that mutations in the amino acids that form the substrate-binding region can alter the enzyme's specificity for allylic substrates of different lengths. nih.gov In Ml-HexPPs, the characteristic motifs within the catalytic HexB subunit are positioned to interact with the diphosphate part of the substrate, ensuring proper orientation for the subsequent condensation reactions. nih.gov
Mechanisms of Product Chain Length Determination
Isoprenyl diphosphate synthases exhibit high precision in controlling the final chain length of their products. nih.govresearchgate.net In heterodimeric hexaprenyl diphosphate synthases, this mechanism is directly linked to the quaternary structure. nih.gov The prevailing model, derived from the crystal structure of Ml-HexPPs, involves the non-catalytic HexA subunit acting as a molecular ruler. nih.gov
The growing aliphatic chain of the prenyl diphosphate is accommodated within the deep, hydrophobic tunnel that extends from the HexB active site into the HexA subunit. nih.gov The finite volume of this tunnel physically limits the elongation of the isoprenoid chain. Once the chain reaches the C30 length (hexaprenyl), it fills the cavity, preventing further addition of IPP units and leading to the termination of the reaction and release of the final product. nih.gov This indicates that the small subunit is directly involved in the regulation of product chain length. nih.gov This mechanism contrasts with that of some homodimeric synthases, where the side chains of specific amino acid residues, such as phenylalanine, are thought to form a "wall" at the end of the active site cleft, physically blocking further chain elongation beyond a certain length. pnas.org
Conformational Dynamics of the Catalytic Cavity
The catalytic cavity of all-trans-hexaprenyl diphosphate synthases, like other prenyltransferases, is a highly specialized environment designed to bind substrates, facilitate the sequential condensation of isopentenyl diphosphate (IPP) units, and control the elongation of the polyprenyl chain. The three-dimensional architecture of this cavity is not static; instead, it undergoes dynamic conformational changes upon substrate binding and during the catalytic cycle. These dynamics are crucial for the proper positioning of substrates and catalytic residues, the stabilization of reaction intermediates, and ultimately, the determination of the final product length.
Structural studies of heterodimeric hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26 have provided significant insights into the nature of the catalytic cavity. This enzyme is composed of a larger catalytic subunit (HexB) and a smaller auxiliary subunit (HexA). The catalytic site is located within the HexB subunit, which features a large hydrophobic cleft. This cleft is where the growing polyprenyl chain is accommodated. The walls of this cavity are lined with hydrophobic amino acid residues, creating a suitable environment for the nonpolar isoprenoid chain.
The binding of the allylic substrate, such as farnesyl diphosphate (FPP), and the subsequent binding of IPP molecules induce conformational changes in the catalytic cavity. Crystal structures of the M. luteus enzyme have been determined in both the substrate-free (apo) form and in complex with a substrate analog. nih.govnih.gov Comparison of these structures reveals shifts in the positions of amino acid side chains and loops that form the catalytic pocket. These movements are essential for enclosing the substrates, excluding water from the active site, and bringing key catalytic residues into the correct orientation for the condensation reaction.
Two highly conserved aspartate-rich motifs, DDXXD, are located on opposite walls of the catalytic cavity within the HexB subunit. nih.govnih.gov These motifs are critical for binding the diphosphate moiety of the substrates through coordination with magnesium ions. The binding of the diphosphate groups and the associated metal ions is a key event that triggers further conformational adjustments, stabilizing the active conformation of the enzyme.
The elongation of the polyprenyl chain occurs within this hydrophobic tunnel. The length of this tunnel is a primary determinant of the final product size. As the chain grows, it extends deeper into the hydrophobic cavity. The conformational flexibility of the cavity allows it to accommodate the growing chain up to a certain length. The process is terminated when the chain reaches a "back wall" or a constriction point within the cavity, which sterically hinders the addition of more IPP units. The dynamic nature of the protein allows for the eventual release of the final product, this compound, from the active site, resetting the enzyme for the next catalytic cycle. While detailed molecular dynamics simulations specific to this compound synthase are not extensively available, the principles of conformational dynamics observed in other terpene synthases, such as the opening and closing of the active site, are thought to be applicable here. nih.gov
Role of Auxiliary Subunits in Chain Length Control
A distinguishing feature of many medium-chain trans-prenyltransferases, including this compound synthase from organisms like Micrococcus luteus, is their heterodimeric structure. nih.govnih.govacs.orgresearchgate.net These enzymes consist of a larger catalytic subunit and a smaller, non-catalytic auxiliary subunit. While the catalytic machinery resides in the large subunit, the small subunit plays a crucial and direct role in the determination of the final product chain length. nih.govnih.govacs.orgresearchgate.net
In the case of the M. luteus hexaprenyl diphosphate synthase, the large subunit is designated HexB and the small auxiliary subunit is HexA. nih.govnih.gov Structural analysis has revealed that the large hydrophobic cavity that binds the growing isoprenoid chain is not confined to the catalytic HexB subunit alone. Instead, this hydrophobic tunnel extends from the active site in HexB and penetrates deep into the core of the HexA subunit. nih.govnih.gov This continuous, shared cavity physically links the two subunits and provides the space for the elongating C30 hexaprenyl chain. The aliphatic tail of a bound substrate analog has been observed to extend from the catalytic subunit into the auxiliary subunit, providing direct evidence for this shared binding pocket. nih.govnih.gov
The auxiliary subunit, therefore, acts as a physical "ruler" or a "stop-end" that dictates the maximum length of the polyprenyl chain. nih.gov The chain elongation process terminates when the growing isoprenoid chain fills the available space within this inter-subunit tunnel. The size and shape of the cavity within the auxiliary subunit are thus critical determinants of the final product specificity.
This cooperative mechanism of chain length determination has been further elucidated through site-directed mutagenesis studies on both the large and small subunits of hexaprenyl and the related heptaprenyl diphosphate synthases. acs.orgresearchgate.netacs.orgacs.org These studies have demonstrated that altering the steric bulk of amino acid residues lining the hydrophobic tunnel can systematically change the length of the final product.
For instance, replacing smaller amino acid residues with bulkier ones at specific positions in either the large or small subunit can shorten the product chain length. Conversely, some mutations can lead to the synthesis of products that are longer than the native product. These findings underscore the principle that both subunits cooperatively participate in defining the boundaries of the catalytic cavity and, consequently, in controlling the final product chain length. acs.orgresearchgate.net
The following tables summarize key findings from site-directed mutagenesis studies on heterodimeric prenyl diphosphate synthases, illustrating the impact of specific amino acid substitutions on product chain length.
Table 1: Effect of Mutations in the Large Subunit on Product Chain Length
| Enzyme | Subunit | Original Residue | Mutation | Major Product Chain Length | Reference |
| B. subtilis Heptaprenyl Diphosphate Synthase | Component II (Large) | Alanine-79 | Phenylalanine | C20 (Geranylgeranyl) | acs.orgresearchgate.net |
| B. subtilis Heptaprenyl Diphosphate Synthase | Component II (Large) | Tyrosine-103 | Serine | C40 | acs.orgresearchgate.netacs.org |
| B. subtilis Heptaprenyl Diphosphate Synthase | Component II (Large) | Aspartate-97 | Alanine (B10760859) | Shorter than C35 | acs.org |
Table 2: Effect of Mutations in the Small Subunit on Product Chain Length
| Enzyme | Subunit | Original Residue | Mutation | Major Product Chain Length | Reference |
| B. subtilis Heptaprenyl Diphosphate Synthase | Component I (Small) | Isoleucine-76 | Glycine | C40 | acs.orgresearchgate.net |
Table 3: Effect of Combined Mutations in Both Subunits
| Enzyme | Subunits | Mutation | Major Product Chain Length | Reference |
| B. subtilis Heptaprenyl Diphosphate Synthase | Component I and II | I-D97A / II-A79F | C20 (Geranylgeranyl) | acs.orgresearchgate.net |
| B. subtilis Heptaprenyl Diphosphate Synthase | Component I and II | I-Y103S / II-I76G | Up to C50 | acs.orgresearchgate.net |
Genetic and Molecular Biological Investigations of All Trans Hexaprenyl Diphosphate Synthase Genes
Gene Cloning, Sequencing, and Bioinformatics Analysis
The genes encoding all-trans-hexaprenyl diphosphate (B83284) synthase have been successfully cloned and sequenced from various organisms, providing valuable insights into their molecular architecture. In Micrococcus luteus B-P 26, the structural genes for the two essential components, A and B, of the hexaprenyl diphosphate synthase (HexPS) were cloned. nih.gov A 500-bp PCR fragment containing a typical prenyltransferase motif (DDXXD) was used to screen a genomic library, leading to the identification of a positive clone. nih.gov Subsequent deletion experiments and sequencing revealed a 2.4-kb DNA insert in a clone designated pHX06, which expressed HexPS activity. nih.gov
Bioinformatic analyses of the deduced amino acid sequences have revealed conserved motifs and evolutionary relationships. For instance, the deduced amino acid sequence from the B500 fragment in M. luteus showed 61% identity with the corresponding region of Bacillus stearothermophilus farnesyl diphosphate (FPP) synthase. nih.gov In the thermoacidophilic archaeon Sulfolobus solfataricus, analysis of the hexaprenyl diphosphate synthase revealed that the structure around the substrate-binding site resembles that of eukaryotic FPP synthases, suggesting a close evolutionary relationship. nih.gov Furthermore, bioinformatics tools have been employed to analyze the open reading frames (ORFs) of cloned genes, such as in the case of a 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase gene from Phlegmarirus carinatus, where the ORF was found to consist of 1,437 base pairs encoding a polypeptide of 478 amino acids. nih.gov
The following table provides a summary of cloned all-trans-hexaprenyl diphosphate synthase genes and their key characteristics:
| Organism | Gene/Component | GenBank Accession | Key Features |
| Micrococcus luteus B-P 26 | HexPS Components A and B | - | Two dissociable components essential for activity. nih.gov |
| Sulfolobus solfataricus | Hexaprenyl diphosphate synthase | - | Homodimeric structure with asymmetric subunits. nih.govwikipedia.org |
| Saccharomyces cerevisiae | Coq1 | YBR003W | Peripherally associated with the inner mitochondrial membrane. nih.govbiocyc.org |
| Toxoplasma gondii | TgCoq1 | - | Essential for parasite growth and mitochondrial function. nih.gov |
Heterologous Expression Systems for Enzyme Production
To facilitate detailed biochemical characterization, this compound synthase genes have been expressed in various heterologous systems, with Escherichia coli being a commonly used host. The TgCoq1 gene from Toxoplasma gondii was cloned into an E. coli expression plasmid with a C-terminal polyhistidine tag, allowing for the purification of the recombinant protein. nih.gov The expression of TgCoq1 in E. coli resulted in enhanced synthesis of ubiquinone-7 (UQ7), confirming its functionality as a heptaprenyl diphosphate synthase in this system. nih.gov
Similarly, the genes for the two components of Micrococcus luteus B-P 26 HexPS were cloned and expressed in E. coli JM109. nih.gov Cell-free homogenates of these clones exhibited significantly higher prenyl diphosphate synthase activity compared to the host cells, and analysis of the reaction products confirmed the synthesis of hexaprenyl diphosphate. nih.gov In another example, the cDNA for farnesyl diphosphate synthase (FPPS) from Drosophila melanogaster was subcloned into a pET28a vector and expressed as an N-His6 fusion protein in BL21 E. coli cells. nih.gov
The choice of expression system and conditions can be critical for obtaining active enzyme. For instance, the co-expression of two different cDNA clones from peppermint was necessary to produce a functional geranyl diphosphate synthase, indicating a heterodimeric nature. pnas.org
The table below summarizes examples of heterologous expression of this compound synthase and related enzymes:
| Original Organism | Gene | Expression Host | Key Outcome |
| Toxoplasma gondii | TgCoq1 | E. coli | Functional expression and enhanced UQ7 synthesis. nih.gov |
| Micrococcus luteus B-P 26 | HexPS Components A and B | E. coli JM109 | Production of active HexPS and hexaprenyl diphosphate. nih.gov |
| Drosophila melanogaster | DmFPPS-1a and DmFPPS-1b | E. coli BL21 | Production of active farnesyl diphosphate synthase. nih.gov |
| Peppermint | GPP synthase subunits | - | Co-expression of two subunits required for activity. pnas.org |
Transcriptional Regulation and Gene Expression Profiling
The expression of genes encoding enzymes in the isoprenoid biosynthesis pathway, including those for prenyl diphosphate synthases, is subject to transcriptional regulation. Studies on farnesyl diphosphate (FPP) synthase in rats have identified a sterol regulatory element (SRE-3) in the promoter region that is required for sterol-regulated transcription. nih.gov The binding of the sterol regulatory element-binding protein (SREBP) to this element is crucial for this regulation. nih.gov
Gene expression profiling has revealed tissue-specific and condition-dependent expression patterns of prenyl diphosphate synthase genes. In Cinnamomum camphora, the expression of CcTIDS genes, which encode trans-isopentenyl diphosphate synthases, was found to be tissue-specific. frontiersin.org For example, CcTIDS1 and CcTIDS2 were upregulated in leaves, while CcTIDS3, CcTIDS9, CcTIDS8, and CcTIDS10 were upregulated in roots. frontiersin.org Similarly, in Euphorbia hirta, certain farnesyl pyrophosphate synthase (FPS) genes, particularly EhFPS1, EhFPS2, and EhFPS7, showed elevated expression in latex, indicating their role in terpenoid biosynthesis in that tissue. nih.gov
Furthermore, gene expression can be influenced by various factors, including hormones and stress. The expression of EhFPS genes in E. hirta was found to be influenced by jasmonic acid and salicylic (B10762653) acid. nih.gov In Aspergillus fumigatus, a gene regulatory network resource predicted that the transcription factors RogA and HsfA negatively regulate the gliotoxin (B1671588) biosynthetic gene cluster. nih.gov
The following table provides examples of transcriptional regulation and gene expression findings:
| Organism | Gene Family | Regulatory Element/Factor | Key Finding |
| Rat | Farnesyl diphosphate synthase | SRE-3 / SREBP | Sterol-regulated transcription. nih.gov |
| Cinnamomum camphora | CcTIDS | - | Tissue-specific expression patterns. frontiersin.org |
| Euphorbia hirta | EhFPS | Jasmonic acid, Salicylic acid | Hormone-influenced expression. nih.gov |
| Aspergillus fumigatus | Gliotoxin BGC | RogA, HsfA | Negative regulation of the gene cluster. nih.gov |
Genetic Manipulation and Phenotypic Analysis of Mutants
Genetic manipulation, including gene deletion and complementation, has been instrumental in understanding the in vivo function of this compound synthase. In Saccharomyces cerevisiae, deletion of any of the COQ genes, including COQ1 which encodes the hexaprenyl diphosphate synthase, affects the steady-state expression of other Coq polypeptides, providing genetic evidence for a multi-subunit complex involved in coenzyme Q biosynthesis. nih.gov
In Toxoplasma gondii, genetic manipulation to create a conditional knockout of the TgCoq1 gene (iΔCoq1) demonstrated that this enzyme is essential for the parasite's growth. nih.gov The growth defect in the iΔCoq1 mutant could be restored by complementing it with the original TgCoq1 gene. nih.gov Interestingly, complementation with the solanesyl diphosphate synthase (SPPS) from Trypanosoma cruzi, which produces a longer C45 isoprenoid chain, also rescued the growth phenotype, indicating that the length of the isoprenoid unit is not critical for its biological function in T. gondii. nih.gov
Mutational studies have also been used to investigate the determinants of product specificity. In the hexaprenyl diphosphate synthase from Sulfolobus solfataricus, introducing specific amino acid substitutions in the region around the substrate-binding site could alter its product specificity, highlighting the role of specific residues in determining the final chain length of the polyprenyl diphosphate. nih.gov
The table below details the phenotypic outcomes of genetic manipulations of this compound synthase genes:
| Organism | Gene Manipulated | Phenotype of Mutant | Complementation/Rescue |
| Saccharomyces cerevisiae | Δcoq1 | Q-deficiency, altered expression of other Coq proteins. nih.gov | Rescue of Coq protein levels by diverse Coq1 orthologs. nih.gov |
| Toxoplasma gondii | iΔCoq1 (conditional knockout) | Severe growth defect, loss of plaque formation. nih.gov | Growth restored by both TgCoq1 and T. cruzi SPPS. nih.gov |
| Sulfolobus solfataricus | Hexaprenyl diphosphate synthase | - | Altered product specificity upon site-directed mutagenesis. nih.gov |
Biological Fates and Metabolic Integration of All Trans Hexaprenyl Diphosphate
Precursor Role in Ubiquinone (Coenzyme Q) Biosynthesis
All-trans-hexaprenyl diphosphate (B83284) is a fundamental building block in the synthesis of Coenzyme Q (CoQ), also known as ubiquinone, a lipid-soluble molecule that functions as an electron carrier in the mitochondrial respiratory chain. nih.govnih.gov The hexaprenyl portion of the molecule forms the hydrophobic polyisoprenoid tail of CoQ, which anchors the molecule within the mitochondrial membrane. nih.gov In the yeast Saccharomyces cerevisiae, the enzyme hexaprenyl diphosphate synthase, encoded by the COQ1 gene, catalyzes the formation of all-trans-hexaprenyl diphosphate. hmdb.ca This precursor is then condensed with a p-hydroxybenzoate head group, a reaction that initiates the final steps of CoQ biosynthesis. mdpi.com
Organism-Specific Quinone Chain Length Determination
A remarkable feature of Coenzyme Q is the variation in the length of its isoprenoid tail among different species. This length is precisely determined by the polyprenyl diphosphate synthase enzyme of the organism. hmdb.cahmdb.ca For instance, Saccharomyces cerevisiae predominantly synthesizes CoQ₆, which contains a 30-carbon tail derived from this compound. hmdb.ca In contrast, humans primarily produce CoQ₁₀, which has a tail of 10 isoprene (B109036) units. wikipedia.org
The enzyme responsible for synthesizing the polyprenyl diphosphate dictates the final length of the tail. hmdb.ca Studies have shown that complementing a yeast coq1 mutant (which lacks hexaprenyl diphosphate synthase) with orthologous enzymes from other organisms results in the production of CoQ with different tail lengths, such as CoQ₇, CoQ₈, CoQ₉, or CoQ₁₀. nih.gov This demonstrates that the synthase enzyme itself acts as a molecular ruler, controlling the number of isopentenyl diphosphate units added to the growing chain. nih.govhmdb.ca This specificity is critical, as the chain length can influence the physical properties of the mitochondrial membrane and even mediate ecological interactions, such as a fungus's resistance to predation.
Table 1: Organism-Specific Coenzyme Q Chain Lengths
| Organism | Predominant CoQ Variant | Isoprene Units | Carbon Atoms in Tail |
|---|---|---|---|
| Saccharomyces cerevisiae | CoQ₆ | 6 | 30 |
| Toxoplasma gondii | CoQ₇ | 7 | 35 |
| Escherichia coli | CoQ₈ | 8 | 40 |
| Mus musculus (Mouse) | CoQ₉ | 9 | 45 |
Integration into Multi-subunit Ubiquinone Biosynthetic Complexes
In eukaryotes, the enzymes responsible for the later stages of CoQ biosynthesis are organized into a multi-subunit complex located on the matrix side of the inner mitochondrial membrane. nih.govnih.gov This complex, sometimes referred to as "Complex Q" or the "CoQ-synthome," is believed to enhance the efficiency of the biosynthetic pathway by channeling intermediates between enzymes. nih.gov
Genetic studies in Saccharomyces cerevisiae provide strong evidence for the existence of this complex. Deletions in any of the COQ genes, from COQ3 to COQ9, lead to the instability and degradation of other Coq proteins, suggesting they are physically associated. nih.govnih.gov The hexaprenyl diphosphate synthase, Coq1p, is a peripheral inner membrane protein that is a key part of this assembly. nih.gov The proper assembly and stability of other proteins in the complex, such as Coq3p, Coq4p, and Coq6p, are dependent on the presence of Coq1p and its lipid product, this compound, or a subsequent CoQ intermediate. nih.gov This indicates that the hexaprenyl diphosphate molecule is not just a substrate but also a crucial component for the structural integrity of the CoQ biosynthetic machinery.
Precursor Role in Menaquinone Biosynthesis
This compound also serves as a precursor for the isoprenoid side chain of menaquinone (Vitamin K2), particularly in organisms that produce menaquinone-6 (MK-6). Menaquinones are vital for bacterial electron transport, especially during anaerobic respiration. nih.gov The biosynthesis involves the attachment of a polyprenyl diphosphate, such as hexaprenyl diphosphate, to a naphthoquinone head group. nih.govmdpi.com
The enzyme responsible for this condensation is a prenyltransferase, which attaches the isoprenoid chain to 1,4-dihydroxy-2-naphthoate (DHNA), a key intermediate in the menaquinone pathway. nih.gov While the enzymes often show specificity for the DHNA substrate, they can be less specific about the length of the prenyl chain, utilizing the predominant polyprenyl diphosphate available in the cell. hmdb.ca Therefore, in an organism where hexaprenyl diphosphate is the primary C30 isoprenoid, it will be incorporated to form MK-6.
Involvement in Other Isoprenoid and Meroterpenoid Pathways (e.g., Triterpenes, Beta-hexaprene)
While the canonical pathway for triterpene synthesis involves the head-to-head condensation of two farnesyl diphosphate (C15) molecules to form squalene (B77637) (C30), recent research has uncovered a novel class of triterpenes derived directly from this compound. nih.govnih.gov This discovery challenges the long-held view that squalene is the exclusive precursor for all triterpenes.
A new family of chimeric fungal class I triterpene synthases has been identified that can both synthesize this compound from DMAPP and IPP and subsequently cyclize it into complex, non-squalene-derived triterpene skeletons like talaropentaene and macrophomene. nih.gov This represents a significant expansion of the known metabolic fates of hexaprenyl diphosphate, moving it from a precursor for linear side chains to a substrate for intricate cyclization reactions. nih.govnih.gov
Information regarding the direct involvement of this compound in the biosynthesis of beta-hexaprene is not prominent in current scientific literature, suggesting it is either a very specialized or not yet characterized pathway.
Interconnections with General Lipid Metabolism and Cellular Processes
The synthesis of this compound is intrinsically linked to central carbon and lipid metabolism. Its fundamental building blocks, IPP and DMAPP, are produced via two major pathways: the mevalonate (B85504) (MVA) pathway in eukaryotes like fungi and animals, and the methylerythritol phosphate (B84403) (MEP) pathway in most bacteria. hmdb.canumberanalytics.com These pathways convert acetyl-CoA or glyceraldehyde-3-phosphate and pyruvate (B1213749) into the basic five-carbon isoprene units.
As a precursor to Coenzyme Q, this compound is essential for mitochondrial bioenergetics. CoQ is a critical component of the electron transport chain, responsible for shuttling electrons from Complexes I and II to Complex III, a process fundamental to ATP synthesis. nih.govyoutube.com Therefore, the metabolic flux towards hexaprenyl diphosphate directly impacts the cell's capacity for aerobic respiration. Its synthesis and subsequent incorporation into CoQ and menaquinone also connect it to broader cellular processes, including redox signaling and protection against lipid peroxidation. mdpi.com
Advanced Analytical Methodologies in All Trans Hexaprenyl Diphosphate Research
Quantitative Enzymatic Activity Assays
Measuring the catalytic activity of enzymes like HexPS is fundamental to understanding their function and for screening potential inhibitors. Quantitative assays are designed to be sensitive, reproducible, and adaptable to various experimental needs.
Radiometric assays are a classic and highly sensitive method for measuring prenyltransferase activity. These assays typically involve the use of a radiolabeled substrate, such as [1-¹⁴C]isopentenyl diphosphate (B83284) (IPP). The enzyme-catalyzed condensation reaction incorporates the radioactive IPP into the growing prenyl chain.
Radiometric Assay Protocol: A typical reaction mixture contains the enzyme preparation, the allylic substrate (e.g., farnesyl diphosphate), radiolabeled IPP, and a buffer containing divalent cations like Mg²⁺ or Mn²⁺, which are essential for catalysis. nih.gov After incubation, the reaction is stopped, and the radioactive product, all-trans-hexaprenyl diphosphate, is separated from the unreacted radioactive substrate. This separation can be achieved by solvent extraction or chromatography. The radioactivity of the product is then quantified using liquid scintillation counting, which provides a direct measure of enzyme activity. A similar radiochemical assay method has been described in detail for the related enzyme, farnesyl diphosphate synthase (FPS). nih.gov
Spectrophotometric Assays: Spectrophotometric methods offer a continuous and often more convenient alternative to radiometric assays. researchgate.net While direct spectrophotometric measurement of this compound formation is challenging, coupled enzyme assays can be employed. In this approach, the release of inorganic diphosphate (PPi) during the condensation reaction is monitored. The PPi produced can be linked to a series of enzymatic reactions that result in a change in absorbance of a chromogenic reporter molecule. For instance, the production of PPi can be coupled to a system that ultimately leads to the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm. Another method involves the colorimetric detection of inorganic phosphate (B84403) after the enzymatic hydrolysis of PPi by inorganic pyrophosphatase. researchgate.net
The discovery of novel inhibitors for enzymes like HexPS often requires screening large libraries of chemical compounds. nih.govrsc.org High-throughput screening (HTS) methods are designed to perform thousands of assays in a rapid, automated fashion, typically in a microplate format.
For prenyltransferases, HTS assays are often based on spectrophotometric or fluorescence-based detection of PPi release. researchgate.net One such method for the related enzyme farnesyl pyrophosphate synthase (FPPS) involves a malachite green-based colorimetric assay to detect the inorganic phosphate produced after PPi hydrolysis. researchgate.net This endpoint assay is sensitive and suitable for automation.
Another HTS approach could involve coupling the PPi release to a bioluminescent reaction. For example, the ATP-detecting enzyme luciferase can be used in a coupled reaction system. nih.gov The PPi produced by HexPS is first converted to ATP by ATP sulfurylase, and the subsequent light emission from the luciferase-catalyzed oxidation of luciferin (B1168401) is proportional to the HexPS activity. While highly sensitive, this method requires careful optimization to minimize interference from library compounds. nih.gov
Chromatographic Separation and Characterization of Products
Chromatography is indispensable for the analysis and purification of the products of HexPS-catalyzed reactions. These techniques separate molecules based on their physicochemical properties, such as polarity and size.
Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a planar chromatographic technique used for separating non-polar compounds like polyprenyl diphosphates. In RP-TLC, the stationary phase is non-polar (e.g., silica (B1680970) gel modified with C8 or C18 alkyl chains), and the mobile phase is polar. aga-analytical.com.plsigmaaldrich.com
For the analysis of this compound, samples are spotted onto the RP-TLC plate, which is then developed in a chamber containing a suitable mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. sigmaaldrich.com The non-polar prenyl diphosphates are retained on the stationary phase, and their migration distance (Rf value) is inversely related to their lipophilicity. Longer-chain prenyl diphosphates like this compound will have lower Rf values compared to shorter-chain precursors like farnesyl diphosphate. After development, the separated spots can be visualized using methods such as iodine vapor or specific phosphate-staining reagents. RP-TLC provides a rapid and cost-effective way to monitor reaction progress and qualitatively identify products. science.gov
| Parameter | Description |
| Stationary Phase | Silica gel chemically modified with non-polar hydrocarbon chains (e.g., C2, C8, C18). aga-analytical.com.plsorbtech.com |
| Mobile Phase | A polar solvent system, typically a mixture of water/aqueous buffer and a water-miscible organic solvent like methanol, acetonitrile, or isopropanol. sigmaaldrich.com |
| Principle | Separation is based on the partitioning of analytes between the non-polar stationary phase and the polar mobile phase. Less polar compounds are retained more strongly. |
| Detection | Iodine vapor, phosphate-specific stains, or autoradiography if radiolabeled substrates are used. |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of polyprenyl diphosphates. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these molecules.
In a typical RP-HPLC setup for analyzing this compound, a C18 column is used. nih.govresearchgate.net The separation of different chain-length prenyl diphosphates is achieved by using a gradient elution, where the proportion of organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased. nih.gov This allows for the sequential elution of the diphosphates, with shorter, more polar molecules eluting before longer, more non-polar molecules.
Detection Methods:
UV Detection: While the diphosphate moiety itself does not have a strong UV chromophore, this method can be used if the compounds are present at high enough concentrations or if they are derivatized.
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method suitable for non-volatile analytes like prenyl diphosphates. The column eluent is nebulized, the solvent is evaporated, and the remaining solid particles scatter a light beam, generating a signal proportional to the mass of the analyte.
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. cardiff.ac.uk MS detection allows for the definitive identification of this compound based on its mass-to-charge ratio and fragmentation pattern.
| HPLC Parameter | Typical Conditions for Polyprenyl Diphosphate Analysis |
| Column | Reversed-phase C18 (e.g., 5 µm particle size). nih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 25 mM Ammonium Bicarbonate). nih.gov |
| Mobile Phase B | Acetonitrile or Methanol. nih.gov |
| Elution | Gradient elution, increasing the percentage of Mobile Phase B over time. |
| Detection | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), or UV. |
Structural Determination of Enzyme-Ligand Complexes
Understanding the precise molecular interactions between HexPS and its substrates or inhibitors is crucial for elucidating its catalytic mechanism and for rational drug design. X-ray crystallography is the primary technique used to determine the three-dimensional structure of these enzyme-ligand complexes at atomic resolution.
The process involves obtaining high-quality crystals of the HexPS enzyme, either in its apo form (unbound) or co-crystallized with a substrate, a product, or a non-reactive substrate analog. For example, the crystal structure of HexPS from Micrococcus luteus B-P 26 has been determined in complex with a farnesyl diphosphate (FPP) analog, 7,11-dimethyl-2,6,10-dodecatrien-1-yl diphosphate (3-DesMe-FPP). nih.govnih.gov
These structural studies reveal critical details about the enzyme's active site. They show how the diphosphate moiety of the substrate is coordinated by conserved aspartate-rich motifs and magnesium ions. nih.gov Furthermore, the structures illuminate a large hydrophobic cleft or tunnel that accommodates the growing isoprenoid chain. nih.gov In heterodimeric enzymes, such as the one from M. luteus, the crystal structure can reveal how both subunits contribute to catalysis and the determination of the final product chain length. nih.govnih.gov By comparing the structures of the enzyme in its free and ligand-bound states, researchers can infer conformational changes that occur during the catalytic cycle.
X-ray Crystallography and Diffraction Data Analysis
X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of the enzymes that synthesize this compound. By determining the precise atomic coordinates of these enzymes, researchers can understand the architecture of the active site, the mechanism of substrate binding, and the factors controlling the specific length of the final polyprenyl chain.
Hexaprenyl diphosphate synthase (HexPPs), the enzyme responsible for producing C30 this compound, has been a subject of crystallographic studies. For instance, the enzyme from the thermoacidophilic archaeon Sulfolobus solfataricus is a homodimer that displays asymmetric subunit structures. wikipedia.org The crystal structure of the heterodimeric HexPPs from Micrococcus luteus B-P 26, consisting of a small subunit (HexA) and a large catalytic subunit (HexB), has revealed how the two subunits cooperate. nih.gov Structural analysis suggests that the small subunit is directly involved in regulating the product chain length by forming a wall of the active site cleft. nih.gov
Related enzymes in the pathway, such as farnesyl diphosphate synthase (FPPS), which produces the C15 precursor, have also been extensively studied. nih.gov The crystallization of FPPS from Trypanosoma brucei in the presence and absence of inhibitors has provided detailed snapshots of its conformational states, aiding in drug design. nih.gov The diffraction data from these crystals, including space group and unit cell dimensions, are fundamental for building and refining the final atomic models. nih.gov
| Enzyme | Organism | PDB Code | Space Group | Unit Cell Parameters (Å, °) | Resolution (Å) |
|---|---|---|---|---|---|
| Farnesyl Diphosphate Synthase (Apo) | Trypanosoma brucei | Not specified | I222 | a=61.43, b=118.12, c=120.04 | 3.3 |
| Farnesyl Diphosphate Synthase (with Minodronate) | Trypanosoma brucei | Not specified | C2 | a=131.98, b=118.10, c=63.25, β=112.48 | Not specified |
| Hexaprenyl Pyrophosphate Synthase | Sulfolobus solfataricus | 1V4E | Not specified | Not specified | Not specified |
| Hexaprenyl Diphosphate Synthase | Micrococcus luteus B-P 26 | 3WJN | Not specified | Not specified | Not specified |
Cryo-Electron Microscopy (Cryo-EM) for Large Complexes
While X-ray crystallography is powerful, it requires the formation of well-ordered crystals, which can be a significant bottleneck, especially for large, flexible, or multi-protein complexes. Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary alternative that can determine the structure of macromolecules in a near-native, hydrated state without the need for crystallization.
In the context of this compound research, Cryo-EM is particularly promising for studying the supramolecular organization of the biosynthetic pathways in which it participates. For example, the enzymes involved in menaquinone biosynthesis are often membrane-associated. Cryo-EM could potentially visualize the entire complex, including the hexaprenyl diphosphate synthase and the subsequent prenyltransferase that attaches the hexaprenyl tail to the quinone ring precursor, revealing their spatial arrangement and dynamic interactions within the lipid bilayer. Although specific Cryo-EM studies focusing solely on hexaprenyl diphosphate synthase are not yet prominent, the technique's success with other large enzymatic assemblies points to its future potential in this field.
Biophysical Characterization of Enzyme-Substrate Interactions
Understanding the physical forces and kinetics that govern the interaction between this compound and its synthase is critical. Biophysical techniques allow for the real-time, label-free analysis of these binding events.
Atomic Force Microscopy (AFM) Applications
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanometer scale and measure piconewton-scale forces. mdpi.com It can operate in liquid environments, making it ideal for studying biological processes under near-physiological conditions. mdpi.comnih.gov
In the study of this compound, AFM could be applied to investigate the interaction between the synthase enzyme and its substrates. By immobilizing the synthase on a surface, the AFM tip could be used to probe the enzyme's topography. Furthermore, by functionalizing the AFM tip with a substrate analog, one could perform single-molecule force spectroscopy. This would allow for the direct measurement of the binding forces between the substrate and the active site, mapping of binding sites, and characterization of the energy landscape of the interaction. While direct AFM studies on this specific system are not widely published, the technique has been used extensively to probe the physical properties of biopolymers and molecular recognition events, demonstrating its feasibility. unisa.edu.au
Quartz Crystal Microbalance (QCM) Studies
Quartz Crystal Microbalance (QCM), particularly with Dissipation monitoring (QCM-D), is a highly sensitive surface-sensing technique that measures changes in mass and viscoelasticity at a sensor interface in real-time. nanoscience.comfrontiersin.org An alternating current applied to a piezoelectric quartz crystal induces oscillation at a resonant frequency. nanoscience.com When molecules bind to the sensor surface, the frequency decreases in proportion to the added mass, allowing for the quantitative analysis of binding kinetics and affinity. frontiersin.org
Although direct QCM studies on this compound are limited, research on analogous isoprenoid-protein interactions provides a strong precedent. In one study, QCM was used to explore the interaction between isoprenoid chains and labdenediol diphosphate synthase (LPPS). nih.govresearchgate.net Synthetic isoprenoid probes were assembled onto a QCM sensor chip to analyze their binding with the enzyme. The results indicated that the interaction is dominated by hydrophobic and π-π interactions. nih.govresearchgate.net This research successfully determined the binding constant and the number of binding sites, providing a quantitative framework for understanding how the enzyme recognizes its isoprenoid substrate. nih.govresearchgate.net
| System Studied | Technique | Key Findings | Reference |
|---|---|---|---|
| Isoprenoid chain and Labdenediol Diphosphate Synthase (LPPS) | QCM | Binding Constant: 1.51 μM⁻¹; Binding Sites: 1 | nih.gov, researchgate.net |
| Isoprenoid chain and Labdenediol Diphosphate Synthase (LPPS) | QCM and Molecular Docking | Interaction is primarily driven by hydrophobic and π-π forces with key amino acid residues (Y196, F262, W266, F301, F308, W398, W439, Y445). | nih.gov, researchgate.net |
Isotopic Labeling Strategies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways and to decipher complex enzymatic reaction mechanisms. wikipedia.org By replacing an atom in a precursor molecule with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) or a radioactive isotope (e.g., ³H, ¹⁴C), researchers can follow the label's fate into the final product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgscripps.edu
In the context of this compound biosynthesis, labeling studies have been instrumental. The pathway involves the sequential condensation of five-carbon isopentenyl diphosphate (IPP) units onto a growing allylic diphosphate chain. hmdb.ca By using ¹³C-labeled IPP or its precursor, farnesyl diphosphate (FPP), researchers can confirm the origin of the carbon backbone in the final hexaprenyl product.
Furthermore, stereochemical aspects of the reaction can be probed using deuterium (B1214612) (²H) labeling. boku.ac.at The precise mechanism of the condensation reaction, including the addition and elimination steps, can be elucidated by analyzing the position and stereochemistry of the deuterium atoms in the product. Labeling the phosphate groups with ¹⁸O is another strategy to investigate the mechanism of phosphate ester hydrolysis and transfer reactions catalyzed by the synthase. nih.gov These labeling experiments provide definitive evidence for proposed reaction mechanisms that cannot be obtained from structural or kinetic data alone. boku.ac.atslideshare.net
| Isotope | Type | Detection Method | Application in Hexaprenyl Diphosphate Research |
|---|---|---|---|
| ²H (Deuterium) | Stable | MS, NMR | Elucidating stereochemical course of condensation reactions. |
| ¹³C | Stable | MS, NMR | Tracing the carbon backbone from precursors (IPP, FPP) to the final product. |
| ¹⁴C | Radioactive | Scintillation counting, Autoradiography | Tracing metabolic pathways and quantifying product formation. |
| ¹⁸O | Stable | MS | Investigating the mechanism of diphosphate group transfer. |
Inhibitor and Modulator Studies Targeting All Trans Hexaprenyl Diphosphate Biosynthesis
Rational Design and Screening of Enzyme Inhibitors
The development of inhibitors for prenyltransferases, including hexaprenyl diphosphate (B83284) synthase, often employs rational design and screening strategies. Rational design leverages the known three-dimensional structure and catalytic mechanism of the target enzyme to create specific inhibitors. researchgate.netrsc.orgresearchgate.net This approach is facilitated by the conserved structural features within the prenyltransferase family, such as the active site that binds the substrates isopentenyl diphosphate (IPP) and an allylic diphosphate (e.g., geranylgeranyl diphosphate). wikipedia.org
Virtual screening, or in silico screening, is a powerful computational method used to identify potential inhibitors from large compound libraries. nih.govnih.gov This technique involves docking candidate molecules into the enzyme's active site or allosteric sites to predict their binding affinity and orientation. nih.gov For instance, studies on the related farnesyl diphosphate synthase (FPPS) have successfully used virtual screening to identify novel, non-bisphosphonate inhibitors. nih.gov A similar approach can be applied to hexaprenyl diphosphate synthase, especially given the availability of its crystal structure from organisms like Micrococcus luteus. nih.gov
Once potential inhibitors are identified computationally, they are then tested through in vitro biochemical assays to determine their inhibitory activity, often measured as the half-maximal inhibitory concentration (IC50). mdpi.com These assays typically monitor the enzymatic condensation of substrates in the presence of the test compound. nih.gov
| Inhibitor Class | Target Enzyme Family | Screening Method | Research Findings |
| Bisphosphonates | Prenyl Diphosphate Synthases | Rational Design, Biochemical Assays | Potent inhibitors that mimic the natural diphosphate substrate. Nitrogen-containing bisphosphonates show high efficacy. nih.govnih.gov |
| Bisamidines | Farnesyl Diphosphate Synthase (FPPS) | Virtual Screening, Similarity Searches | Identified as a novel, non-bisphosphonate class of inhibitors with micromolar IC50 values. nih.gov |
| Biphenyl Quinuclidines | Squalene (B77637) Synthase (downstream of FPPS) | Biochemical Assays | Showed significant inhibitory effects against trypanosomatid parasites. mdpi.com |
| Sulfamoylthiophenes | Undecaprenyl Pyrophosphate Phosphatase (BacA) | Virtual Screening, Biochemical Assays | Identified as inhibitors of a key enzyme in bacterial cell wall biosynthesis, with IC50 values in the micromolar range. nih.gov |
Mechanism of Action of Bisphosphonate Inhibitors
Bisphosphonates are a major class of inhibitors targeting prenyl diphosphate synthases. nih.gov These compounds are synthetic analogs of pyrophosphate where a central oxygen atom is replaced by a carbon atom, making them resistant to hydrolysis. nih.gov Their mechanism of action, particularly for the more potent nitrogen-containing bisphosphonates (N-BPs), is well-studied, primarily in the context of farnesyl diphosphate synthase (FPPS). nih.govrutgers.edudrugbank.com
N-BPs act as competitive inhibitors by binding to the geranylgeranyl diphosphate (GGPP) binding site of the enzyme. The nitrogen atom within the side chain of the N-BP is crucial for its potent inhibitory activity. nih.gov Once bound to the active site, the N-BP coordinates with magnesium ions (Mg2+) and forms a stable complex with the enzyme, effectively blocking the binding of the natural substrate. nih.gov This prevents the condensation reaction with IPP and halts the synthesis of the polyprenyl chain. rutgers.edu The inhibition of the enzyme leads to the disruption of essential cellular processes that rely on the final product of the pathway. drugbank.com
While most detailed studies have focused on FPPS due to its medical relevance in bone resorption diseases, the fundamental mechanism of action of bisphosphonates is applicable to other trans-prenyltransferases like hexaprenyl diphosphate synthase due to the conserved nature of the substrate binding site. nih.govnih.gov
Impact of Biosynthetic Inhibition on Downstream Metabolic Pathways
Inhibiting the biosynthesis of all-trans-hexaprenyl diphosphate has significant consequences for downstream metabolic pathways. The primary role of this compound in organisms like Saccharomyces cerevisiae is to serve as the precursor for the isoprenoid side chain of ubiquinone-6 (Coenzyme Q6). hmdb.ca Therefore, blocking its synthesis directly impairs the production of this vital electron carrier in the mitochondrial respiratory chain.
The inhibition of hexaprenyl diphosphate synthase leads to two main effects:
Accumulation of Upstream Metabolites: The blockage of the enzyme causes the accumulation of its direct substrates, primarily isopentenyl diphosphate (IPP). rutgers.edudrugbank.com In some cases, the accumulation of IPP can lead to the formation of toxic metabolites. For example, in human cells, the inhibition of FPPS by N-BPs leads to the accumulation of IPP, which can be converted into a cytotoxic ATP analog, ApppI. rutgers.edudrugbank.com
Depletion of Downstream Products: The most direct impact is the reduced synthesis of this compound itself. This, in turn, prevents the prenylation of the quinone ring, a necessary step in the formation of menaquinones or ubiquinones. nih.govhmdb.ca A deficiency in these quinones compromises the cell's ability to perform aerobic respiration, leading to reduced energy production and potentially cell death. In bacteria like Staphylococcus aureus, the related heptaprenyl diphosphate is essential for the synthesis of menaquinone-7 (B21479), a key component of its electron transport chain. nih.gov Inhibition of this pathway is therefore a promising antibacterial strategy.
| Pathway Component | Effect of Inhibition | Metabolic Consequence |
| Hexaprenyl Diphosphate Synthase | Blocked Catalytic Activity | Prevents formation of this compound. |
| Isopentenyl Diphosphate (IPP) | Accumulation | Potential for conversion into toxic byproducts. rutgers.edudrugbank.com |
| This compound | Depletion | Inability to synthesize essential downstream molecules. |
| Ubiquinone-6 / Menaquinones | Depletion | Impaired function of the electron transport chain, leading to reduced cellular energy. hmdb.canih.gov |
Development of Chemical Probes for Pathway Perturbation
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function in a biological system. researchgate.netresearchgate.net The development of chemical probes for the hexaprenyl diphosphate biosynthetic pathway is crucial for understanding its regulation and its role in cellular physiology. youtube.com
An important class of chemical probes for studying enzymes are activity-based probes (ABPs). ABPs are reactive molecules that covalently bind to the active site of an enzyme, allowing for its detection and quantification. nih.gov Photoactivatable probes are another useful tool. These probes are chemically inert until activated by light, which then allows them to form a covalent bond with the target enzyme. nih.gov For instance, photoactive analogs of farnesyl diphosphate (FPP) have been developed to label FPP-utilizing enzymes and map their active sites. nih.gov A similar strategy could be employed to create photoactivatable probes based on geranylgeranyl diphosphate or hexaprenyl diphosphate to specifically label and identify hexaprenyl diphosphate synthase and interacting partners within the cell.
These chemical probes can be used to:
Identify and validate the enzyme in different organisms or tissues.
Profile the activity of the enzyme under various conditions.
Screen for novel inhibitors in a competitive binding assay. youtube.com
Understand the dynamic interactions of the enzyme with other proteins. nih.gov
The rational design of such probes, often incorporating functionalities like azides or benzophenones for photo-crosslinking, provides powerful tools to perturb and study the hexaprenyl diphosphate pathway with high precision. nih.gov
Q & A
Q. What is the role of all-trans-hexaprenyl diphosphate in terpenoid backbone biosynthesis, and how can its enzymatic synthesis be experimentally validated?
this compound (C30H52O7P2) is a critical intermediate in the biosynthesis of longer-chain terpenoids, including sesquiterpenoids and triterpenoids. It is synthesized via sequential condensation of isopentenyl diphosphate (IDP) with farnesyl diphosphate (FDP) or geranylgeranyl diphosphate (GGDP) by hexaprenyl diphosphate synthase (HexPS) .
- Methodological Answer :
- Enzyme Activity Assay : Reconstitute HexPS from Micrococcus luteus using purified components (e.g., FDP and IDP) and measure product formation via LC-MS or radiometric assays .
- Kinetic Analysis : Use steady-state kinetics with varying substrate concentrations to determine and for IDP and FDP/GDP.
- Structural Validation : Confirm the product using NMR or high-resolution mass spectrometry (HRMS) to distinguish this compound from stereoisomers .
Q. How can researchers detect and quantify this compound in plant or microbial metabolomes?
- Methodological Answer :
| Parameter | Value | Reference |
|---|---|---|
| VIP Score Threshold | >1.0 (indicative of biomarker significance) | |
| Fold Change Cutoff | ≥1.5 (up/downregulation) | |
| p-value Adjustment | Benjamini-Hochberg correction for multiple testing |
- Isotope Labeling : Track -labeled IDP incorporation into this compound using isotopic pattern analysis .
Advanced Research Questions
Q. How do structural variations in hexaprenyl diphosphate synthase (HexPS) affect substrate specificity and product chain length?
HexPS enzymes exhibit substrate promiscuity, accepting FDP or GGDP as primers. Variations in active-site residues (e.g., aromatic stacking or hydrophobic pockets) dictate chain elongation .
- Experimental Design :
- Site-Directed Mutagenesis : Target conserved regions (e.g., DDXXD motif) to alter substrate binding.
- Heterologous Expression : Express mutant HexPS in E. coli and compare product profiles using GC-MS or LC-MS .
- Structural Biology : Resolve crystal structures of HexPS-substrate complexes to identify steric or electronic constraints .
Q. What are the conflicting findings regarding this compound’s role in plant-pathogen interactions, and how can these contradictions be resolved?
Studies report conflicting fold changes (e.g., upregulation in phytoplasma-infected plants vs. no change in abiotic stress models) .
- Data Contradiction Analysis :
- Context-Specific Regulation : Compare transcriptomic and metabolomic data across stress types (biotic vs. abiotic).
- Pathway Crosstalk : Map this compound levels to competing pathways (e.g., diterpenoid vs. triterpenoid biosynthesis) using pathway enrichment tools .
- Functional Knockouts : Use CRISPR/Cas9 to silence HexPS in model plants (e.g., Arabidopsis) and assess pathogen susceptibility .
Q. How does this compound contribute to fungal secondary metabolism, and what tools are available to study its role in talaropentaene biosynthesis?
In Talaromyces verruculosus, this compound is cyclized by talaropentaene synthase (EC 4.2.3.220) to produce bioactive sesquiterpenes .
- Methodological Answer :
- Enzyme Characterization : Purify talaropentaene synthase via affinity chromatography and assay activity with -labeled this compound.
- Gene Cluster Analysis : Identify co-regulated genes (e.g., transporters, regulatory proteins) via comparative genomics .
- Heterologous Production : Express the enzyme in Saccharomyces cerevisiae with engineered mevalonate pathways to enhance precursor availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
